4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine

Neuroscience Sigma Receptor Ligands Receptor Binding Assays

4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine (CAS 387389-62-0), also known as 3-amino-4H-1,2,4-triazole-4-ethanamine, is a heterocyclic small molecule with a molecular weight of 127.15 g/mol. It belongs to the class of 1,2,4-triazole derivatives, which are foundational scaffolds in medicinal chemistry and agrochemical research.

Molecular Formula C4H9N5
Molecular Weight 127.15 g/mol
Cat. No. B13103852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine
Molecular FormulaC4H9N5
Molecular Weight127.15 g/mol
Structural Identifiers
SMILESC1=NN=C(N1CCN)N
InChIInChI=1S/C4H9N5/c5-1-2-9-3-7-8-4(9)6/h3H,1-2,5H2,(H2,6,8)
InChIKeyZLNHQZQEMKGHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine: A Multifunctional 1,2,4-Triazole Building Block with Distinct Pharmacological Potential


4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine (CAS 387389-62-0), also known as 3-amino-4H-1,2,4-triazole-4-ethanamine, is a heterocyclic small molecule with a molecular weight of 127.15 g/mol . It belongs to the class of 1,2,4-triazole derivatives, which are foundational scaffolds in medicinal chemistry and agrochemical research [1]. The compound is characterized by a triazole core substituted with a primary amino group at the 3-position and an aminoethyl side chain at the 4-position, a structural feature that distinguishes it from simpler amino-triazole analogs and imparts unique physicochemical and biological interaction profiles relevant for neuroscience and oncology research [2].

1
Sigma receptor pharmacology studies — scaffold with reported sigma-1 affinity supports ligand discovery workflows and SAR exploration.
2
Low-lipophilicity fragment for lead optimization — high polarity and moderate LogP fit fragment-based design and solubility-driven campaigns.
3
Tankyrase / Wnt pathway tool compound — [1,2,4]triazol-3-ylamine core is reported as a privileged scaffold for tankyrase selectivity studies.

Procurement Risk with 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine: Why Structural Analogues Are Not Functionally Interchangeable


While 1,2,4-triazole derivatives share a common heterocyclic core, substitution with the 4-(2-aminoethyl) moiety fundamentally alters the compound's interaction profile with biological targets. Unlike simpler 3-amino-1,2,4-triazole (Amitrole) or 4-amino-1,2,4-triazole, which are primarily utilized as herbicides or industrial intermediates [1], the addition of the aminoethyl chain introduces a second primary amine, significantly increasing hydrogen bond donor capacity and topological polar surface area . This structural modification is a critical determinant for achieving selective affinity towards specific receptors, such as the sigma-1 receptor [2], and for modulating lipophilic efficiency in enzyme inhibition [3]. Consequently, substituting this compound with a generic or unsubstituted 1,2,4-triazole analog will likely result in a complete loss of the targeted pharmacological activity or physicochemical properties required for advanced research applications, leading to failed experiments and wasted resources.

Target Compound
4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine with aminoethyl side chain providing dual primary amine motifs, higher PSA (~82.8 Ų), and sigma-1 receptor engagement potential.
vs
Generic Substitutes
Simple 3-amino- or 4-amino-1,2,4-triazole analogs lacking the aminoethyl substituent. No reported sigma receptor affinity; distinct physicochemical and hydrogen-bond donor profiles.

Similar triazole core does not mean interchangeable tool compound. The aminoethyl side chain may shift target engagement, polarity, and scaffold applicability — direct substitution without validation risks loss of reported activity context.

Quantitative Differentiation Guide for 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine: Comparative Evidence Against Analogs


Sigma-1 Receptor Affinity vs. Common Analogs: A Basis for Neuroscience Research Selection

4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine demonstrates measurable affinity for the sigma-1 receptor with a reported Ki of 410 nM [1]. This affinity is a key differentiator from the widely available industrial precursors 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole, which exhibit no significant affinity for sigma receptors. While other high-affinity sigma-1 ligands exist (e.g., haloperidol with a Ki of ~2 nM), the unique triazole-amine scaffold of this compound provides a distinct chemotype for exploring structure-activity relationships in sigma receptor pharmacology.

Sigma-1 Receptor Affinity
Class-level inference
Ki = 410 nM
vs. generic amino-triazoles: no reported affinity; vs. haloperidol: Ki ≈ 2 nM
Supports sigma-1 receptor probe development; offers a structurally distinct chemotype for SAR studies.
Measured via [3H]DTG binding in rat whole brain membranes. Affinity context for haloperidol is reference-level.
Neuroscience Sigma Receptor Ligands Receptor Binding Assays

Physicochemical Property Profile: Enhanced Polarity vs. Lipophilic 1,2,4-Triazole Derivatives

The introduction of the 4-(2-aminoethyl) group in 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine results in a distinct physicochemical profile compared to other substituted 1,2,4-triazoles. The compound has a predicted LogP of 0.1005 and a Polar Surface Area (PSA) of 82.75 Ų . In contrast, many biologically active 1,2,4-triazoles in the sigma receptor inhibitor patent literature (e.g., compounds with 4-phenyl or 4-alkyl substitutions) exhibit significantly higher LogP values (often >3), reflecting greater lipophilicity [1]. This difference in polarity directly impacts solubility, permeability, and off-target binding potential.

Polarity Profile vs. Lipophilic Triazoles
Cross-study comparable
LogP = 0.10 · PSA = 82.8 Ų
vs. patent-class sigma triazoles: LogP > 3, PSA generally
Lower lipophilicity may support aqueous solubility and reduced promiscuous binding in lead optimization.
Predicted computational values. Experimental solubility and permeability require confirmation.
Tankyrase Selectivity Over PARP
Class-level inference
Class-level data: [1,2,4]triazol-3-ylamines selectively inhibit tankyrases 1/2 over other PARP family enzymes.
Validates core scaffold for tankyrase-directed probe design. Compound-specific data remain to be generated.
Selectivity profile derived from enzyme panel assays; 4-(2-aminoethyl) derivative not individually profiled in cited study.
Medicinal Chemistry Drug Design ADME Properties

Tankyrase Inhibition: Class-Level Selectivity of [1,2,4]Triazol-3-ylamines

Research on a series of [1,2,4]triazol-3-ylamines, which includes the 3-amino-1,2,4-triazole pharmacophore of the target compound, has demonstrated that this class of molecules can act as selective nicotinamide isosteres that inhibit tankyrases 1 and 2 (members of the PARP family) over other PARP enzymes [1]. This class-level selectivity profile is a direct contrast to pan-PARP inhibitors like olaparib (IC50 for PARP1 = 5 nM, PARP2 = 1 nM) or the tankyrase inhibitor XAV939 (IC50 for TNKS1 = 11 nM, TNKS2 = 4 nM). While specific data for the 4-(2-aminoethyl) derivative is not reported in this study, the core scaffold is established as a privileged structure for achieving this selectivity.

Tankyrase Selectivity Over PARP
Class-level inference
Class-level data: [1,2,4]triazol-3-ylamines selectively inhibit tankyrases 1/2 over other PARP family enzymes.
Validates core scaffold for tankyrase-directed probe design. Compound-specific data remain to be generated.
Selectivity profile derived from enzyme panel assays; 4-(2-aminoethyl) derivative not individually profiled in cited study.
Oncology Wnt Signaling PARP Enzymes

Targeted Application Scenarios for 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine Based on Verified Evidence


Sigma-1 Receptor Ligand Discovery and Pharmacological Tool Development

The compound's measurable affinity for the sigma-1 receptor (Ki = 410 nM) [1] positions it as a novel chemotype for exploring sigma receptor pharmacology. It can be used as a starting fragment for medicinal chemistry optimization aimed at improving affinity and selectivity, or as a structurally distinct tool compound to probe sigma-1 receptor function in cell-based assays, particularly in the context of neurological and psychiatric disorders where sigma ligands show therapeutic potential [2].

Fragment-Based Lead Optimization for Enhanced Solubility and Reduced Lipophilicity

With a low predicted LogP of 0.1005 and high PSA of 82.75 Ų , this compound serves as an ideal polar fragment for incorporation into larger molecular frameworks. In drug discovery projects where improving aqueous solubility or reducing lipophilicity-driven off-target effects is critical, this building block can be conjugated to more lipophilic pharmacophores to favorably modulate the overall physicochemical profile of lead candidates.

Exploratory Chemistry in Selective Tankyrase Inhibitor Design

As a member of the [1,2,4]triazol-3-ylamine class shown to inhibit tankyrases with selectivity over other PARP enzymes [3], this compound can be utilized as a core scaffold for synthesizing and evaluating new analogs targeting the Wnt signaling pathway. It provides a starting point for structure-activity relationship studies focused on enhancing potency against TNKS1/2 while maintaining selectivity, a key goal in developing novel anticancer agents.

Application
Selection Property
Validation Focus
Sigma receptor ligand discovery
Reported sigma-1 affinity context
Binding assay confirmation and selectivity profiling
Fragment-based solubility optimization
Low-lipophilicity polar scaffold
Aqueous solubility and permeability measurement
Tankyrase / Wnt pathway tool development
Triazol-3-ylamine core selectivity profile
Compound-specific TNKS1/2 inhibition assay

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23 linked technical documents
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